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Compound of Interest

Compound Name: (R)-2-Methyl-1-hexanol

Cat. No.: B15315669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties,

synthesis, and spectral characterization of (R)-2-Methyl-1-hexanol. The information is

intended to support researchers and professionals in the fields of chemistry and drug

development in their understanding and utilization of this chiral alcohol.

Molecular Structure and Properties
(R)-2-Methyl-1-hexanol is a chiral primary alcohol with the chemical formula C₇H₁₆O. The "

(R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at

position 2, bonded to a methyl group, a butyl group, a hydroxymethyl group, and a hydrogen

atom.

Physicochemical Properties
A summary of the key physicochemical properties for 2-methyl-1-hexanol is presented in Table

1. It is important to note that many reported values do not distinguish between the enantiomers

and refer to the racemic mixture.
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Property Value Reference

Molecular Formula C₇H₁₆O [1]

Molecular Weight 116.20 g/mol [2]

Appearance Colorless liquid [1]

Boiling Point 166-167 °C [3]

Melting Point -43 °C [1]

Density ~0.818 g/cm³ [1]

Solubility
Soluble in water and many

organic solvents
[1]

Table 1: Physicochemical Properties of 2-Methyl-1-hexanol

Stereochemistry and Optical Activity
As a chiral molecule, (R)-2-Methyl-1-hexanol rotates plane-polarized light. While the specific

rotation for the (R)-enantiomer is not readily available in the literature, it is expected to have the

same magnitude but opposite direction to its (S)-enantiomer. The specific rotation is a critical

parameter for confirming the enantiomeric purity of a sample.

Synthesis of (R)-2-Methyl-1-hexanol
The enantioselective synthesis of (R)-2-Methyl-1-hexanol is crucial for its application in

stereospecific chemical synthesis and drug development. While several methods exist for the

synthesis of racemic 2-methyl-1-hexanol, such as the Grignard reaction between a

butylmagnesium halide and propionaldehyde followed by reduction, achieving high

enantiopurity requires specific asymmetric synthesis strategies.

Experimental Protocol: Asymmetric Reduction of 2-
Methyl-1-hexanal
One potential route for the synthesis of (R)-2-Methyl-1-hexanol is the asymmetric reduction of

2-methyl-1-hexanal. This can be achieved using a chiral reducing agent or a catalyst. A general

experimental protocol is outlined below.
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Materials:

2-Methyl-1-hexanal

Chiral reducing agent (e.g., a borane reagent with a chiral ligand like (R)-CBS-

oxazaborolidine)

Anhydrous solvent (e.g., tetrahydrofuran)

Quenching solution (e.g., methanol, dilute hydrochloric acid)

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

In a flame-dried, inert-atmosphere flask, dissolve the chiral catalyst in the anhydrous solvent

and cool the solution to the recommended temperature (e.g., -78 °C or 0 °C).

Slowly add the borane reducing agent to the catalyst solution and stir for the specified time

to allow for complex formation.

Add a solution of 2-methyl-1-hexanal in the anhydrous solvent dropwise to the reaction

mixture, maintaining the temperature.

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, quench the reaction by the slow addition of the quenching solution at low

temperature.

Allow the mixture to warm to room temperature and perform an aqueous work-up.

Extract the product with an organic solvent, dry the combined organic layers over the drying

agent, and filter.

Remove the solvent under reduced pressure and purify the resulting (R)-2-Methyl-1-
hexanol by distillation or column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15315669?utm_src=pdf-body
https://www.benchchem.com/product/b15315669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15315669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterize the product and determine the enantiomeric excess using chiral GC or HPLC.

Logical Relationship of a General Asymmetric Reduction Workflow
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Caption: General workflow for the asymmetric reduction of an aldehyde.

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of

(R)-2-Methyl-1-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of (R)-2-Methyl-1-hexanol is expected to show

characteristic signals for the different types of protons in the molecule. The chemical shifts and

coupling constants will be influenced by the chiral center.

¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals corresponding to the

seven carbon atoms in the molecule. The chemical shift of the chiral carbon (C2) is a key

indicator of the molecular structure.

Predicted ¹³C NMR Chemical Shifts: While experimental data for the pure (R)-enantiomer is not

readily available, predicted chemical shifts can provide a useful reference.
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Carbon Atom Predicted Chemical Shift (ppm)

C1 (-CH₂OH) ~68

C2 (-CH(CH₃)-) ~35

C3 (-CH₂-) ~30

C4 (-CH₂-) ~29

C5 (-CH₂-) ~23

C6 (-CH₃) ~14

C2-CH₃ ~16

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-2-Methyl-1-hexanol

Infrared (IR) Spectroscopy
The IR spectrum of (R)-2-Methyl-1-hexanol will exhibit a strong, broad absorption band in the

region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional

group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and the C-O

stretching vibration will appear in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry of (R)-2-Methyl-1-hexanol will show a molecular ion peak (M⁺) at m/z =

116. Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage

of the C-C bonds adjacent to the oxygen atom.

Applications in Drug Development
Chiral alcohols are valuable building blocks in the synthesis of enantiomerically pure

pharmaceuticals. The biological activity of a drug is often highly dependent on its

stereochemistry.[4] (R)-2-Methyl-1-hexanol can serve as a chiral precursor for the synthesis of

more complex molecules with specific stereochemical requirements. Its potential applications

include its use as a starting material or intermediate in the synthesis of active pharmaceutical

ingredients (APIs). The chirality of this molecule is of significant interest as different

enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[5]
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Signaling Pathways and Biological Activity
Currently, there is limited specific information in the public domain regarding the direct

involvement of (R)-2-Methyl-1-hexanol in specific signaling pathways or its detailed biological

activity. Chiral alcohols, in general, can interact with biological systems in a stereospecific

manner. Further research is needed to elucidate the specific biological roles and mechanisms

of action of (R)-2-Methyl-1-hexanol.

Signaling Pathway Investigation Workflow
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Caption: A typical workflow for investigating the biological activity of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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